4-氨基-1-Cbz-哌啶-4-羧酸

描述

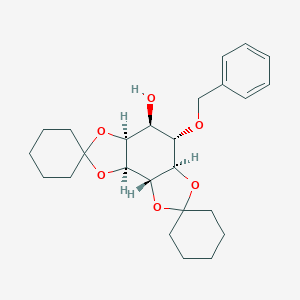

4-Amino-1-Cbz-piperidine-4-carboxylic acid is a compound of interest in synthetic organic chemistry and pharmaceutical research. It serves as a building block in the synthesis of various pharmaceuticals and research compounds. The "Cbz" in its name refers to the carboxybenzyl protection group, which is commonly used to protect amine functionalities during synthetic procedures.

Synthesis Analysis

The synthesis of 4-Amino-1-Cbz-piperidine-4-carboxylic acid derivatives can involve multiple steps, starting from basic amino acids like L-aspartic acid or alanine. For example, asymmetric syntheses of related piperidinecarboxylic acid derivatives have been described, utilizing starting materials such as L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine. These syntheses involve steps like tribenzylation, alkylation, hydroboration, and reductive amination, leading to the production of N-Boc and N-Cbz protected analogues with high enantiomeric purity (Xue et al., 2002).

Molecular Structure Analysis

The molecular structure of related piperidinecarboxylic acids has been studied using X-ray crystallography and computational methods. These studies reveal that the piperidine ring commonly adopts a chair conformation, with functional groups such as the carboxylate positioned equatorially to minimize steric hindrance. For example, the structure of zwitterionic 4-piperidinecarboxylic acid monohydrate has been detailed, showcasing the hydrogen bonding and three-dimensional assembly characteristic of such compounds (Delgado et al., 2001).

科学研究应用

蛋白质组学研究

“4-氨基-1-Cbz-异尼古丁酸”化合物用于蛋白质组学研究 . 蛋白质组学是对蛋白质,特别是其结构和功能的大规模研究。该领域对于理解许多生物过程至关重要。

Cdk5/p25激酶抑制剂的合成

4-氨基哌啶,一种相关的化合物,用作合成Cdk5/p25激酶抑制剂的反应物 . 这些抑制剂在研究阿尔茨海默病等神经退行性疾病方面很重要。

抗疟疾药物合成

4-氨基哌啶也用于抗疟疾药物的合成 . 疟疾是由寄生虫引起的危及生命的疾病,这些寄生虫通过受感染的雌性按蚊叮咬传播给人类。

细胞周期蛋白依赖性激酶 4/6 抑制剂

该化合物用于合成选择性细胞周期蛋白依赖性激酶 4/6 抑制剂 . 这些抑制剂是一类干扰癌细胞生长和分裂的药物。

IKKβ 抑制剂

4-氨基哌啶是合成IKKβ抑制剂的反应物 . IKKβ 抑制剂用于治疗炎症性疾病和癌症。

P2Y12 拮抗剂

该化合物用于合成口服生物利用度高的 P2Y12 拮抗剂 . 这些拮抗剂用于抑制血小板聚集,可以防止血液凝固。

安全和危害

属性

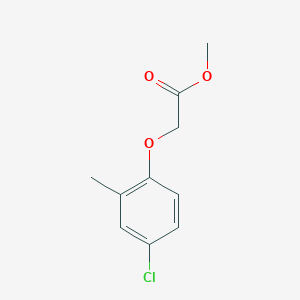

IUPAC Name |

4-amino-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c15-14(12(17)18)6-8-16(9-7-14)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBNRWWMKJGMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561423 | |

| Record name | 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115655-41-9 | |

| Record name | 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115655-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

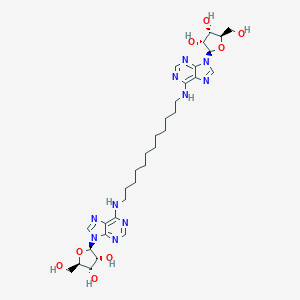

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)

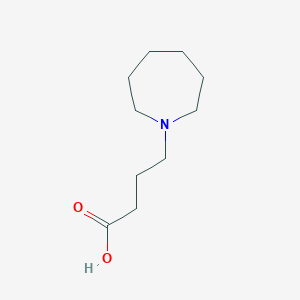

![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)